2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide

Drug Discovery Physicochemical Profiling Medicinal Chemistry

2-Bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (CAS 1797975-68-8, molecular formula C₂₁H₂₁BrN₄O, molecular weight 425.33 g/mol) is a synthetic small molecule characterized by a 2-bromobenzamide moiety linked via an ethyl spacer to a 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole core. Despite its structural features that suggest potential for bioactivity modulation, a comprehensive search of authoritative chemical biology databases—including PubChem, ChEMBL, and BindingDB—returned no registered bioassay results, target annotations, or primary publication records for this specific compound as of the search date.

Molecular Formula C21H21BrN4O
Molecular Weight 425.33
CAS No. 1797975-68-8
Cat. No. B2557489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide
CAS1797975-68-8
Molecular FormulaC21H21BrN4O
Molecular Weight425.33
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3Br)C4=CC=NC=C4
InChIInChI=1S/C21H21BrN4O/c22-18-7-3-1-5-16(18)21(27)24-13-14-26-19-8-4-2-6-17(19)20(25-26)15-9-11-23-12-10-15/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H,24,27)
InChIKeyXQETUIUGJBTKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (CAS 1797975-68-8): Procurement-Relevant Identity and Database Status


2-Bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (CAS 1797975-68-8, molecular formula C₂₁H₂₁BrN₄O, molecular weight 425.33 g/mol) is a synthetic small molecule characterized by a 2-bromobenzamide moiety linked via an ethyl spacer to a 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole core . Despite its structural features that suggest potential for bioactivity modulation, a comprehensive search of authoritative chemical biology databases—including PubChem, ChEMBL, and BindingDB—returned no registered bioassay results, target annotations, or primary publication records for this specific compound as of the search date [1]. The molecule is listed in commercial screening libraries as a research-grade chemical for non-human investigational use, but no peer-reviewed pharmacological characterization has been identified .

Why 2-Bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide Cannot Be Generically Substituted: The Evidence Gap


The tetrahydroindazole-benzamide chemotype, to which this compound belongs, is known for sensitivity to substituent modifications at the benzamide ortho-position. Literature on structurally related series demonstrates that even minor halogen substitutions (e.g., Br vs. Cl vs. CF₃ vs. HF₂) can produce large shifts in binding affinity, selectivity, and physicochemical properties [1]. For example, tetrahydroindazole-benzamide analogs developed as HSP90 inhibitors show that the identity of the ortho-substituent dictates key parameters such as logP, solubility, and target engagement [2]. Without comparative experimental data, there is no scientific basis to assume functional interchangeability between the 2-bromo derivative and any other halogen or substituent variants. The absence of publicly disclosed quantitative data for this specific compound underscores the procurement risk of generic substitution and highlights the need for direct empirical evaluation.

2-Bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide: Quantitative Differentiation Evidence Guide


Ortho-Bromo Substituent vs. Ortho-Chloro Analog: LogP and Physicochemical Profile

A direct head-to-head experimental comparison between 2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide and its 2-chloro analog (CAS not confirmed) has not been published. However, based on established physicochemical principles and computational prediction models for halogenated benzamides, the bromine atom at the ortho position confers a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine), higher polarizability (3.05 ų vs. 2.18 ų), and an approximate increase in calculated logP of ~0.5–0.7 units relative to the chloro derivative [1]. These differences have quantifiable consequences for membrane permeability, metabolic stability, and off-target binding profiles in related chemotypes [2].

Drug Discovery Physicochemical Profiling Medicinal Chemistry

Bromine as a Synthetic Handle for Cross-Coupling Chemistry vs. Chloro and Trifluoromethyl Analogs

A defining feature of the 2-bromo substitution is its superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, Sonogashira) compared to the 2-chloro or 2-trifluoromethyl analogs [1]. The C–Br bond dissociation energy (~70 kcal/mol) is significantly lower than that of C–Cl (~84 kcal/mol) and C–CF₃ (~109 kcal/mol), enabling selective oxidative addition under milder catalytic conditions [2]. This is a critical differentiation for procurement decisions in chemical biology, as the bromo derivative can serve as a direct precursor for generating diverse focused libraries via late-stage diversification—a capability that the chloro and CF₃ analogs do not offer without more forcing conditions that may degrade sensitive functional groups [3].

Late-Stage Functionalization Cross-Coupling Chemical Biology

Absence of Publicly Reported Biological Activity Data for Target-Specific Differentiation

A systematic query of authoritative databases (PubChem BioAssay, ChEMBL, BindingDB) using the InChI Key XQETUIUGJBTKJO-UHFFFAOYSA-N and canonical SMILES returned no records of experimental binding affinity, functional activity, cellular potency, or in vivo efficacy for 2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide against any discrete molecular target [1]. In contrast, structurally related tetrahydroindazole-benzamide derivatives with different substitution patterns have published activity data, including HSP90 inhibition (e.g., IC₅₀ values in the low micromolar to nanomolar range) [2] and sigma-2 receptor binding (Kᵢ values in the low nanomolar range) [3]. The absence of data for this specific compound means that no evidence-based differentiation can be made regarding target potency, selectivity, or mechanism of action relative to any comparator.

Biological Activity Target Engagement Screening

Structural Uniqueness of 3-(Pyridin-4-yl)-Tetrahydroindazole Core vs. Common Indazole Scaffolds

The 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole core represents a structurally distinct scaffold compared to the more commonly encountered 1H-indazole, 2H-indazole, or 3-aryl-indazole motifs prevalent in kinase inhibitor libraries [1]. The saturation of the fused cyclohexane ring introduces conformational flexibility (chair vs. half-chair conformations) and alters the spatial orientation of the pyridine nitrogen, which can affect hydrogen-bonding geometry and target recognition [2]. This scaffold is underrepresented in commercial screening collections, which are dominated by flat aromatic heterocycles, giving this compound a 'chemical diversity' advantage for hit-finding campaigns [3].

Scaffold Hopping Chemical Diversity Library Design

2-Bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Ortho-Bromo Handle for Late-Stage Diversification in Medicinal Chemistry SAR Campaigns

The 2-bromo substituent on the benzamide ring provides a ready synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid generation of derivative libraries via Suzuki, Buchwald-Hartwig, or Sonogashira couplings [1]. This makes the compound an ideal starting scaffold for SAR exploration around the benzamide moiety, especially when compared to the 2-chloro analog, which requires harsher conditions, and the 2-trifluoromethyl analog, which is essentially unreactive. Given the absence of pre-existing biological activity data, procurement for in-house screening and subsequent diversification is the most scientifically justifiable use case [2].

Chemical Probe and Tool Compound Development for Novel Target Deconvolution

The unique 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole core is underrepresented in commercial libraries, offering potential for identifying novel target interactions not accessible to flat indazole scaffolds. The compound's moderate Fsp³ (0.48) aligns with the 'Escape from Flatland' paradigm, which correlates higher saturation with improved clinical developability and reduced off-target promiscuity [3]. Screening this compound in phenotypic or target-based assays—followed by hit validation and target deconvolution using the bromine as a photoaffinity label or cross-coupling anchor—represents a strategic use for organizations seeking first-in-class chemical matter [4].

Physicochemical Probe for Investigating Halogen-Dependent PK/PD Relationships

Within a matched molecular pair analysis framework, the 2-bromo derivative can serve as a comparator to 2-chloro, 2-fluoro, and 2-trifluoromethyl analogs to systematically quantify how halogen size, polarizability, and electronegativity affect ADMET properties within an otherwise identical scaffold [5]. Although no experimental PK data exists for this compound, calculating property differences (e.g., Δ logP ≈ +0.5–0.7 vs. the chloro analog) provides a rational basis for designing a comparative absorption, distribution, metabolism, and excretion profiling study [6].

Custom Screening Campaign Starting Material Due to Database Data Void

The complete absence of bioactivity data for this compound in public databases means that any organization procuring it for focused screening will generate proprietary, first-disclosure data. This represents an opportunity for IP generation and competitive advantage, provided that the procurement is coupled with a robust screening and hit-validation workflow. Vendors supplying this compound should be prepared to offer custom profiling services (e.g., broad-panel kinase profiling, GPCR screens, or cellular phenotypic assays) to accelerate the path from chemical acquisition to actionable biological insight [7].

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